

Crystal Structure of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Comprehensive Analysis

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Compound of Interest

Compound Name: 2,6-Dibromo-3-pyridinecarboxylic acid

Cat. No.: B1313857

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A detailed crystallographic study and experimental data for the crystal structure of **2,6-Dibromo-3-pyridinecarboxylic acid** are not publicly available at this time. Despite extensive searches of chemical and crystallographic databases, no specific literature or database entry detailing the single-crystal X-ray diffraction analysis of this compound could be identified.

This technical guide, therefore, serves to provide a comprehensive overview of the available information on **2,6-Dibromo-3-pyridinecarboxylic acid** and related compounds, and to outline the necessary experimental protocols for any future determination of its crystal structure. This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis, characterization, and potential applications of this molecule.

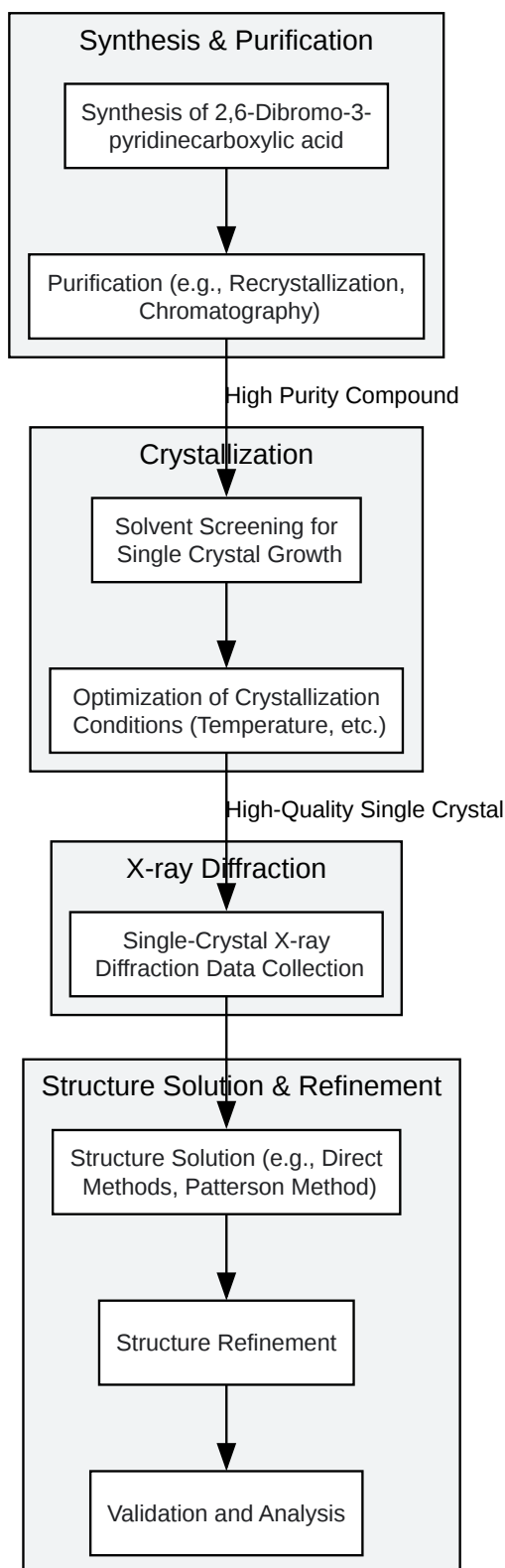
Molecular and Physicochemical Properties

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-dibromonicotinic acid, is a halogenated derivative of nicotinic acid. Its fundamental properties, derived from computational and commercial sources, are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	ChemScene[1]
Molecular Weight	280.90 g/mol	ChemScene[1]
CAS Number	55304-85-3	ChemScene[1]
Synonyms	2,6-Dibromonicotinic acid	PubChem[2]
Purity (Typical)	≥97%	ChemScene[1]
Storage Conditions	4°C, stored under nitrogen	ChemScene[1]

Proposed Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of **2,6-Dibromo-3-pyridinecarboxylic acid** would require a systematic experimental approach, as outlined in the workflow below. This process is based on standard crystallographic techniques.



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Caption: Proposed workflow for the determination of the crystal structure of **2,6-Dibromo-3-pyridinecarboxylic acid**.

Detailed Experimental Protocols

The following sections outline the detailed methodologies that would be essential for the successful synthesis, crystallization, and structure determination of **2,6-Dibromo-3-pyridinecarboxylic acid**.

Synthesis and Purification

While specific synthesis routes for **2,6-Dibromo-3-pyridinecarboxylic acid** are not extensively detailed in the available literature, a plausible approach would involve the bromination of a suitable pyridine-3-carboxylic acid precursor.

General Protocol for Synthesis:

- **Starting Material:** A potential starting material could be 3-pyridinecarboxylic acid (nicotinic acid) or a derivative thereof.
- **Bromination:** The pyridine ring would be subjected to bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a catalyst, or bromine in an acidic medium). The reaction conditions (temperature, solvent, reaction time) would need to be optimized to achieve the desired 2,6-dibromo substitution pattern.
- **Work-up and Isolation:** Following the reaction, the product would be isolated through standard procedures such as quenching the reaction, extraction with an appropriate organic solvent, and removal of the solvent under reduced pressure.
- **Purification:** The crude product would likely require purification to obtain a high-purity sample suitable for crystallization. Techniques such as recrystallization from a suitable solvent system or column chromatography could be employed. The purity of the final compound should be confirmed by techniques like NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.

Protocol for Crystallization:

- **Solvent Screening:** A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with water) should be screened for their ability to dissolve the compound and promote slow crystallization.
- **Crystallization Techniques:**
 - **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
 - **Vapor Diffusion:** A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
 - **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
- **Crystal Selection:** Once crystals are formed, they should be inspected under a microscope to select a single, well-formed crystal with smooth faces and no visible defects for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This is the core experimental technique for determining the crystal structure.

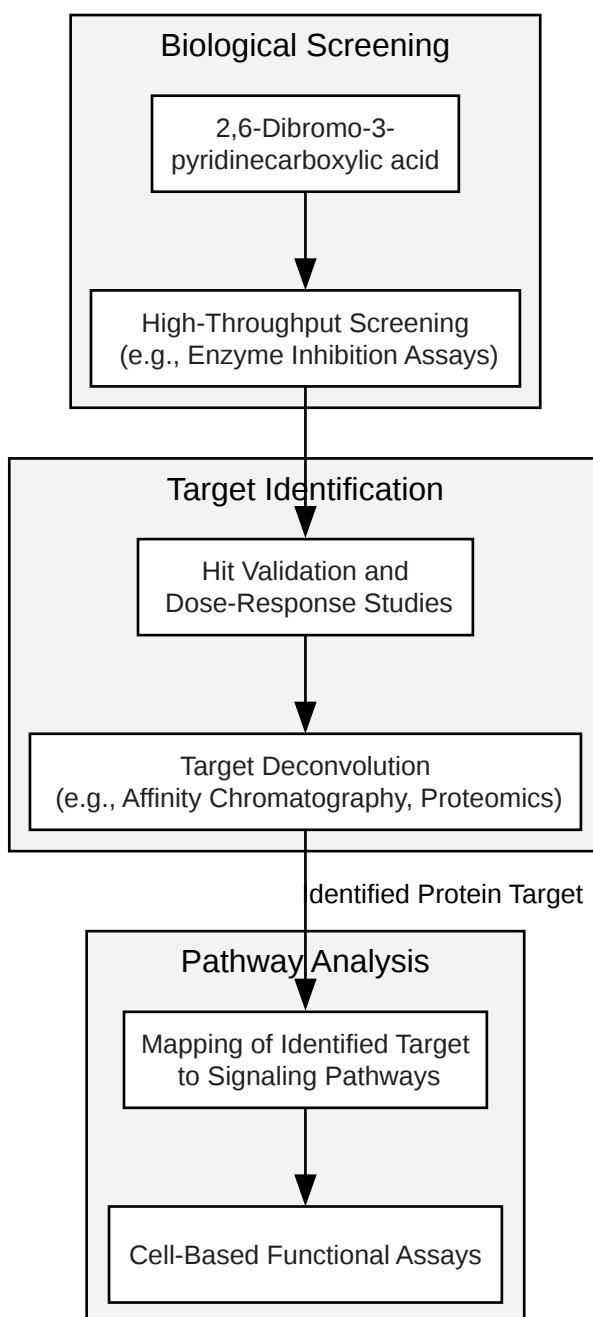
Protocol for Data Collection and Analysis:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam (typically Mo K α or Cu K α radiation). The diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

- **Data Processing:** The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson method.
- **Structure Refinement:** The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
- **Validation:** The final crystal structure is validated using crystallographic software to check for consistency and to ensure that the model accurately represents the experimental data.

Potential Signaling Pathways and Biological Relevance

While no specific biological activities or signaling pathways have been reported for **2,6-Dibromo-3-pyridinecarboxylic acid**, the core pyridine carboxylic acid scaffold is present in many biologically active molecules. Pyridine carboxylic acid isomers and their derivatives have been investigated as inhibitors of various enzymes. Should the title compound exhibit biological activity, a hypothetical workflow for target identification and pathway analysis is presented below.



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Caption: Hypothetical workflow for identifying the biological target and signaling pathway of **2,6-Dibromo-3-pyridinecarboxylic acid**.

Conclusion

The determination of the crystal structure of **2,6-Dibromo-3-pyridinecarboxylic acid** would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. This information is fundamental for understanding its physicochemical properties and for guiding the design of new materials or biologically active compounds. The experimental protocols outlined in this guide provide a roadmap for researchers to pursue the crystallographic characterization of this and similar molecules. Further research is warranted to synthesize, crystallize, and elucidate the three-dimensional structure of **2,6-Dibromo-3-pyridinecarboxylic acid**, which will undoubtedly contribute to the broader fields of chemical crystallography and drug discovery.

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